1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of a new series of pyrazolo[3,4-d]pyrimidines via the formation of pyrazol-3-one substrates .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H5N5 . The molecular weight of this compound is 135.1267 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its synthesis . For example, one study reported the reaction of the ethyl ester derivative in absolute ethanol with hydrazine hydrate .Mechanism of Action
Target of Action
The primary target of 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By halting the transition from the G1 phase to the S phase, the compound effectively stops the proliferation of cancer cells . This leads to downstream effects such as the induction of apoptosis, effectively killing off the cancer cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cancer cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within these cells, leading to their death .
Future Directions
Biochemical Analysis
Biochemical Properties
Related pyrazolo[3,4-d]pyrimidine compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . These compounds have been found to inhibit cell growth and induce apoptosis , suggesting that 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may have similar effects.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects through a similar mechanism
Properties
IUPAC Name |
1-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-12-7-5(3-11-12)6(8)9-4-10-7/h3-4H,2H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQZCHGRXLMOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2C=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404586-53-4 | |
Record name | 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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